molecular formula C22H32O7S B119975 Cortisol 21-mesylate CAS No. 6677-96-9

Cortisol 21-mesylate

Cat. No.: B119975
CAS No.: 6677-96-9
M. Wt: 440.6 g/mol
InChI Key: AFMXNPUMXZCVGU-CWNVBEKCSA-N
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Description

Cortisol 21-mesylate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortexThese are steroids with a structure based on a hydroxylated prostane moiety .

Mechanism of Action

Target of Action

Cortisol 21-mesylate is a derivative of cortisol, a glucocorticoid hormone produced by the adrenal glands . The primary target of cortisol and its derivatives is the glucocorticoid receptor, a type of nuclear receptor that is present inside many types of cells . When cortisol or its derivatives bind to the glucocorticoid receptor, it triggers a series of events that lead to changes in gene expression within the cell .

Mode of Action

It’s known that cortisol and its derivatives can bind to the glucocorticoid receptor, leading to changes in the cell . This binding can influence the transcription of various genes, leading to changes in the production of proteins and other molecules within the cell .

Biochemical Pathways

Cortisol and its derivatives play a crucial role in numerous physiological processes, including the regulation of metabolism, immune response, and stress response . They are involved in various biochemical pathways, including the regulation of glucose levels in the blood through a process known as gluconeogenesis . Additionally, they play a role in lipid and protein metabolism, helping to regulate the body’s use of fats and proteins for energy .

Pharmacokinetics

These hormones are typically well-absorbed and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The binding of this compound to the glucocorticoid receptor can lead to a wide range of effects at the molecular and cellular level. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of immune responses . Some studies suggest that this compound may have unique properties, acting as a long-acting antiglucocorticoid in certain cell types .

Action Environment

The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. For example, stress can trigger the release of cortisol and increase the levels of glucocorticoids in the body . Additionally, factors such as diet, sleep, and exercise can also influence the levels of these hormones .

Biochemical Analysis

Cellular Effects

The cellular effects of Cortisol 21-mesylate are not well-documented. Given its structural similarity to cortisol, it may influence cell function in a similar manner. Cortisol is known to regulate various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether this compound exerts similar effects.

Molecular Mechanism

Cortisol is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Cortisol is known to have temporal effects on memory retrieval, with most studies testing memory retrieval 20–30 min after stress, when the stress-induced cortisol increase peaks .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Glucocorticoids, a class of steroids that includes cortisol, have been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Cortisol is involved in various metabolic pathways, including the regulation of glucose, protein, and lipid metabolism

Transport and Distribution

Cortisol is known to be transported and distributed within cells and tissues, with specific transporters and binding proteins involved in its localization or accumulation .

Subcellular Localization

Proteins are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

Cortisol 21-mesylate can be synthesized through the mesylation of cortisol. The process involves the reaction of cortisol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cortisol 21-mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Cortisol 21-mesylate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other glucocorticoids .

List of Similar Compounds

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMXNPUMXZCVGU-CWNVBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985340
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6677-96-9
Record name Cortisol 21-mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6677-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisol 21-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate
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